![molecular formula C12H10N4 B2456784 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline CAS No. 116489-65-7](/img/structure/B2456784.png)
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
“3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of compounds similar to “3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline” has been reported in the literature. For instance, a series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .Scientific Research Applications
- Imidazole derivatives, including our compound, have shown antibacterial, antifungal, and antiviral activities . Researchers have explored their potential as novel antimicrobial agents to combat drug-resistant pathogens.
- Imidazo[1,5-a]pyridine derivatives (to which our compound belongs) have gained attention in cancer research . Their luminescent properties and versatile structures make them useful for imaging and targeted therapies.
Antimicrobial Properties
Anti-Cancer Potential
Drug Design and Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline is the microtubule assembly in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline interacts with its targets by inhibiting the formation of microtubule assembly . This interaction disrupts the normal function of microtubules, leading to changes in cell shape and function .
Biochemical Pathways
The compound affects the tubulin polymerization pathway . By inhibiting microtubule assembly, it disrupts the polymerization of tubulin, a protein that forms the microtubules. This disruption can lead to downstream effects such as altered cell division and growth .
Result of Action
The result of the compound’s action is significant cytotoxicity . It has been shown to exhibit considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . Specifically, it has shown significant activity against the human prostate cancer cell line DU-145 .
properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKNKVIPUKSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline |
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